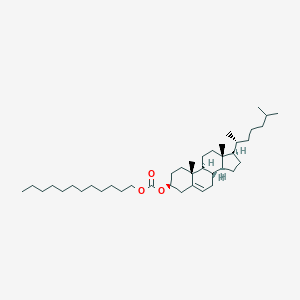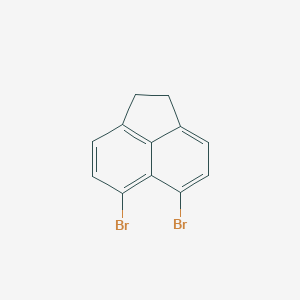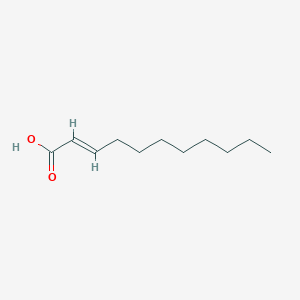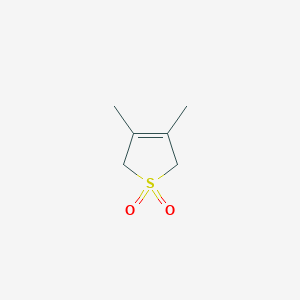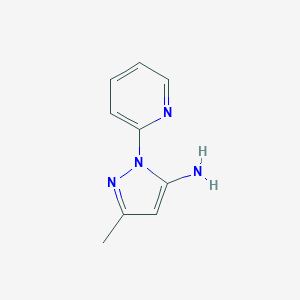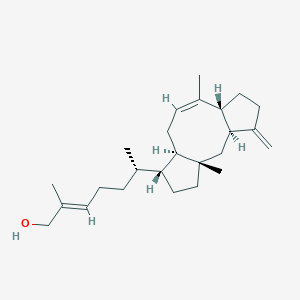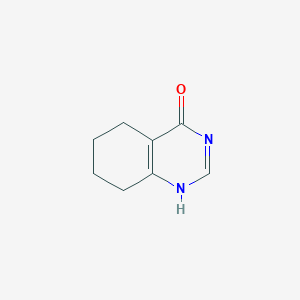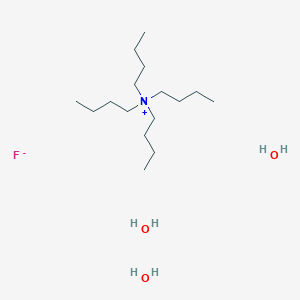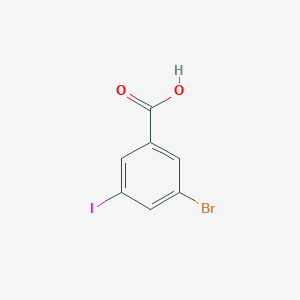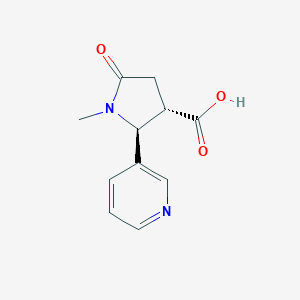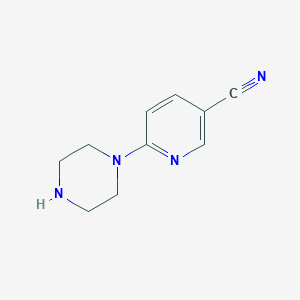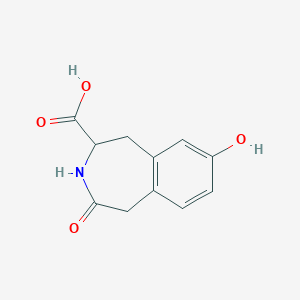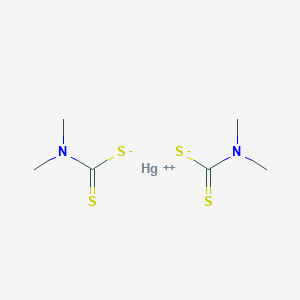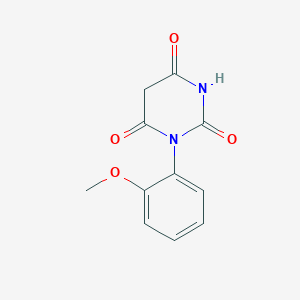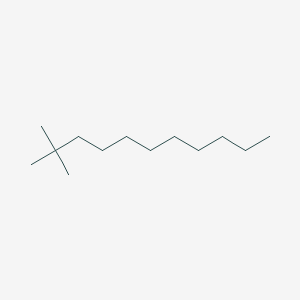
2,2-Dimethylundecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethylundecane is a type of organic compound that belongs to the family of alkanes. It is also known as isododecane and is commonly used in the cosmetic industry as an emollient, solvent, and viscosity control agent. The compound is a colorless, odorless liquid that is highly stable and does not react with other chemicals.
科学的研究の応用
2,2-Dimethylundecane has several scientific research applications, including its use as a solvent in the extraction of plant compounds, as a reference standard in gas chromatography, and as a calibration standard in mass spectrometry. The compound is also used in the development of new products in the cosmetic industry, such as hair care and skin care products.
作用機序
The mechanism of action of 2,2-Dimethylundecane is not well understood. However, it is believed that the compound works by penetrating the skin and forming a protective barrier that prevents moisture loss. This makes it an effective emollient in cosmetic products.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on the human body. It is considered safe for use in cosmetic products and has been approved by regulatory agencies such as the US Food and Drug Administration (FDA) and the European Union (EU).
実験室実験の利点と制限
One of the advantages of using 2,2-Dimethylundecane in lab experiments is its high stability and low reactivity. This makes it a reliable solvent for the extraction of plant compounds and the calibration of analytical instruments. However, the compound has limited solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for the research of 2,2-Dimethylundecane. One area of interest is the development of new applications for the compound in the cosmetic industry. This includes the development of new formulations for hair care and skin care products. Another area of interest is the use of this compound in the development of new analytical methods for the detection of plant compounds. This includes the use of the compound as a reference standard in gas chromatography and mass spectrometry. Finally, there is a need for further research into the mechanism of action of this compound, particularly in its role as an emollient in cosmetic products.
Conclusion:
In conclusion, this compound is a versatile compound that has several scientific research applications. Its high stability and low reactivity make it a reliable solvent for the extraction of plant compounds and the calibration of analytical instruments. The compound is also widely used in the cosmetic industry as an emollient, solvent, and viscosity control agent. While there is still much to be learned about the mechanism of action of this compound, it is considered safe for use in cosmetic products and has been approved by regulatory agencies such as the US FDA and the EU.
合成法
The synthesis of 2,2-Dimethylundecane involves the reaction of 1-decene with isobutylene in the presence of a catalyst. The reaction takes place at high temperatures and pressure, and the yield of the compound is dependent on the reaction conditions. The process is relatively simple and cost-effective, making it a popular method for the production of this compound.
特性
CAS番号 |
17312-64-0 |
|---|---|
分子式 |
C13H28 |
分子量 |
184.36 g/mol |
IUPAC名 |
2,2-dimethylundecane |
InChI |
InChI=1S/C13H28/c1-5-6-7-8-9-10-11-12-13(2,3)4/h5-12H2,1-4H3 |
InChIキー |
QDKSGHXRHXVMPF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(C)(C)C |
正規SMILES |
CCCCCCCCCC(C)(C)C |
その他のCAS番号 |
98060-54-9 |
同義語 |
2,2-dimethylundecane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



